4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, a diazenyl group, and a benzenesulfonate moiety. It is known for its vibrant color and is often used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate typically involves the diazotization of 3-methyl-1,3-benzothiazol-2-amine followed by coupling with benzenesulfonic acid. The reaction conditions generally include:
Diazotization: This step involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzenesulfonic acid in an alkaline medium (pH 8-10) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Diazotization: The amine and nitrous acid are continuously fed into a reactor to maintain a steady state of diazonium salt formation.
Continuous Coupling: The diazonium salt is then continuously mixed with benzenesulfonic acid in a separate reactor to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or zinc in acidic conditions.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or zinc in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the diazenyl group.
Substitution: Substituted benzenesulfonate derivatives.
Scientific Research Applications
4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can induce oxidative stress by generating reactive oxygen species upon exposure to light, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(3H)-benzothiazolone
- 2,3-Dimethylbenzothiazolium iodide
- 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate
Uniqueness
4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate is unique due to its combination of a benzothiazole ring and a diazenyl group, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring specific light absorption and emission characteristics.
Properties
Molecular Formula |
C14H11N3O3S2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H11N3O3S2/c1-17-12-4-2-3-5-13(12)21-14(17)16-15-10-6-8-11(9-7-10)22(18,19)20/h2-9H,1H3 |
InChI Key |
AOGRDFOXKGKMGW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.